Gephyrotoxin

Muscarinic antagonism Smooth muscle pharmacology Dendrobatid alkaloid selectivity

Researchers studying nicotinic receptor ion channels or muscarinic pathways often face cross-reactivity when using generic alkaloids. Gephyrotoxin (HTX D) resolves this through its unique dual pharmacology: • nAChR Channel Blocker: Ki = 0.1-20 μM; affinity enhanced 6- to 8-fold by carbamylcholine, confirming state-dependent open-channel binding without orthosteric site interaction. • Muscarinic Antagonist: Active in guinea pig ileum smooth muscle assays, unlike inactive structural analogs (isodihydrohistrionicotoxin, pumiliotoxin C). • Negative Control: Inactive in rat phrenic nerve-diaphragm preparations, enabling clean neuromuscular exclusion experiments. Supplied as a rare dendrobatid reference standard; typical lead times apply for this custom-synthesized alkaloid.

Molecular Formula C19H29NO
Molecular Weight 287.4 g/mol
CAS No. 55893-12-4
Cat. No. B1238971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGephyrotoxin
CAS55893-12-4
Synonyms(1S,3aS,5aS,6S(Z),9aR,10R)dodecahydro-6-(2- penten-4-yl)pyrrolo(1,2-a)quinoline-1-ethanol
gephyrotoxin
gephyrotoxin 287C
Pyrrolo(1,2-a)quinoline-1-ethanol, dodecahydro-6-(2-penten-4-ynyl)-, (1S-(1alpha,3abeta,5aalpha,6alpha(Z),9aalpha))-
Molecular FormulaC19H29NO
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC#CC=CCC1CCCC2C1CCC3N2C(CC3)CCO
InChIInChI=1S/C19H29NO/c1-2-3-4-6-15-7-5-8-19-18(15)12-11-16-9-10-17(13-14-21)20(16)19/h1,3-4,15-19,21H,5-14H2/b4-3-/t15-,16-,17+,18+,19-/m0/s1
InChIKeyIQTIQAXNJBRKRG-IZDLKJCPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gephyrotoxin: nAChR Channel Pharmacology & Muscarinic Antagonism


Gephyrotoxin (CAS 55893-12-4), also designated as HTX D or histrionicotoxin D, is the parent member of a class of tricyclic perhydrobenzoindolizine neurotoxin alkaloids first isolated in 1977 from the skin secretions of the Colombian poison-dart frogs Dendrobates histrionicus and Dendrobates occultator (family Dendrobatidae) [1]. The naturally occurring form is the l-enantiomer, with established absolute configuration by X-ray crystallography and a molecular formula of C19H29NO (molecular weight 287.44 g/mol) [2][3]. The compound belongs structurally to the histrionicotoxin class yet exhibits a distinct tricyclic pyrrolo[1,2-a]quinoline core rather than the azaspiro[5.5]undecane framework characteristic of classical histrionicotoxins [4].

Why Generic nAChR Blockers Cannot Replace Gephyrotoxin


Gephyrotoxin occupies a unique pharmacological space that precludes simple substitution with other dendrobatid alkaloids or generic nicotinic acetylcholine receptor (nAChR) channel blockers. In guinea pig ileum assays, gephyrotoxin functions as a potent muscarinic antagonist, whereas structurally related isodihydrohistrionicotoxin exhibits no apparent effect and pumiliotoxin C shows no effect in any tested preparation [1]. In nAChR channel complex binding studies using [3H]perhydrohistrionicotoxin and [3H]phencyclidine probes on Torpedo californica electric organ membranes, both gephyrotoxins and indolizidines display moderate inhibitory activity (Ki = 0.1–20 μM), yet neither class interacts with the acetylcholine binding site, distinguishing them from competitive antagonists [2]. Furthermore, carbamylcholine enhances the affinity of certain gephyrotoxin congeners up to 6- to 8-fold, indicating preferential binding to open or desensitized channel conformations over resting conformations—a state-dependent interaction profile not shared uniformly across all in-class compounds [3]. These differentiated pharmacological signatures mean that substituting gephyrotoxin with pumiliotoxin C, batrachotoxin, or generic indolizidines would fundamentally alter experimental outcomes, particularly in studies dissecting muscarinic versus nicotinic contributions or state-dependent channel modulation.

Gephyrotoxin: Direct Comparator Evidence


Muscarinic Antagonism vs. Histrionicotoxin and Pumiliotoxin C

Gephyrotoxin functions as a potent muscarinic antagonist in guinea pig ileum smooth muscle preparations, whereas isodihydrohistrionicotoxin and pumiliotoxin C show no detectable activity in the same tissue system [1]. This functional selectivity distinguishes gephyrotoxin from in-class analogs that share biosynthetic origins but diverge in receptor pharmacology.

Muscarinic antagonism Smooth muscle pharmacology Dendrobatid alkaloid selectivity

nAChR Ion Channel Binding vs. Indolizidine Class

In radioligand binding studies using [3H]perhydrohistrionicotoxin and [3H]phencyclidine as probes for the nAChR channel complex, gephyrotoxins and indolizidines inhibit binding with Ki values ranging from 0.1 to 20 μM [1]. Critically, neither gephyrotoxin nor indolizidine alkaloids interact with the acetylcholine binding site itself, establishing them as noncompetitive channel blockers rather than competitive antagonists [2].

Nicotinic acetylcholine receptor Ion channel pharmacology Noncompetitive antagonist

State-Dependent nAChR Binding Enhanced by Carbamylcholine

The affinity of gephyrotoxin for the nAChR ion channel complex is enhanced up to 6- to 8-fold in the presence of carbamylcholine, an agonist that promotes channel opening and desensitization [1]. This state-dependent binding profile indicates that gephyrotoxin preferentially interacts with open or desensitized channel conformations rather than the resting closed state [2].

State-dependent channel block nAChR desensitization Allosteric modulation

Neuromuscular Transmission: No Effect vs. Batrachotoxin and Histrionicotoxin

In rat phrenic nerve-diaphragm preparations, gephyrotoxin exhibits no apparent effect on neuromuscular transmission, whereas batrachotoxin blocks both direct and indirect-elicited twitch, pumiliotoxin B potentiates twitch responses, and isodihydrohistrionicotoxin blocks indirect-elicited twitch [1].

Neuromuscular junction Skeletal muscle pharmacology Toxin selectivity

Enantioselective Total Synthesis of (+)-Gephyrotoxin 287C

An enantioselective total synthesis of (+)-gephyrotoxin 287C has been reported using (S)-phenylglycinol-derived tricyclic lactam as the starting enantiomeric scaffold, proceeding through hydrogenation for DHQ C-5 stereocenter generation, chiral inductor removal, C-2 substituent introduction, (Z)-enyne completion, and pyrrolidine ring closure with C-1 stereocenter formation [1].

Total synthesis Enantioselective synthesis Decahydroquinoline alkaloid

Physicochemical Characterization for Identity Verification

Gephyrotoxin has well-defined physical constants: melting point 231–232°C (decomposition); optical rotation [α]D25 -51.5° (c = 1, ethanol); and UV absorption maximum at 225 nm (ε 8400) in ethanol [1]. These parameters provide unambiguous identity verification against related dendrobatid alkaloids and synthetic analogs.

Quality control Analytical chemistry Compound authentication

Gephyrotoxin: Validated Application Scenarios


Muscarinic Receptor Pharmacology & Antagonist Screening

Gephyrotoxin is directly applicable in guinea pig ileum smooth muscle assays as a positive control for muscarinic antagonism [1]. Its activity in this tissue distinguishes it from isodihydrohistrionicotoxin and pumiliotoxin C, both of which are inactive, enabling laboratories to use gephyrotoxin as a dendrobatid-derived reference compound for muscarinic pathway interrogation. Researchers validating novel muscarinic antagonists or studying smooth muscle contractility mechanisms can employ gephyrotoxin as a structurally distinct comparator to classical muscarinic antagonists like atropine.

nAChR Ion Channel Binding Studies

Gephyrotoxin serves as a validated noncompetitive blocker for nAChR ion channel complex binding studies, with established Ki values in the 0.1–20 μM range using [3H]perhydrohistrionicotoxin and [3H]phencyclidine probes on Torpedo californica membrane preparations [1]. Critically, the compound does not interact with the orthosteric acetylcholine binding site, ensuring that observed effects reflect channel site modulation rather than competitive antagonism. The 6- to 8-fold affinity enhancement in the presence of carbamylcholine provides a built-in functional validation of state-dependent binding, making gephyrotoxin suitable for mechanistic studies of open-channel block and receptor desensitization.

Neuromuscular Junction Pharmacology

In rat phrenic nerve-diaphragm preparations, gephyrotoxin exhibits no apparent effect on neuromuscular transmission, in stark contrast to batrachotoxin (which blocks both direct and indirect twitch), pumiliotoxin B (which potentiates twitch), and isodihydrohistrionicotoxin (which blocks indirect-elicited twitch) [1]. This inactivity makes gephyrotoxin valuable as a negative control in neuromuscular pharmacology studies or for experiments requiring a dendrobatid alkaloid that does not confound skeletal muscle contractility readouts.

Synthetic Methodology Development & Chiral Scaffold Validation

The (+)-gephyrotoxin 287C framework has been successfully targeted via enantioselective total synthesis using (S)-phenylglycinol-derived tricyclic lactam scaffolds, palladium-catalyzed asymmetric allylic amination, diastereoselective intramolecular Mannich reactions, and tin tetrachloride-catalyzed conjugate addition/protonation sequences [1]. Laboratories developing new synthetic methodologies for complex polycyclic alkaloids can use gephyrotoxin synthesis as a benchmark target, given its defined stereochemical requirements and the availability of multiple reported routes (racemic and enantioselective) for comparative method validation [2].

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